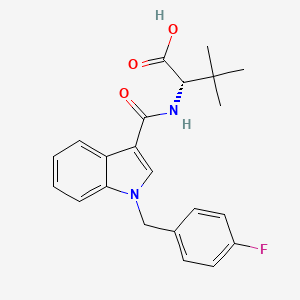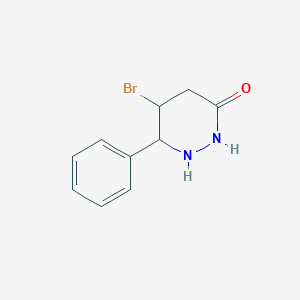
4aH-1,7-naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4aH-1,7-naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-1,7-naphthyridin-4-one can be achieved through various methods. One common approach involves the cyclization of N-(3-oxo-alkyl)- and N-(3-oxoalkenyl)amides and thioamides. This method allows for the preparation of 3-amino-4-arylpyridin-2(1H)-ones, which can be further converted into benzo[c][1,7]naphthyridin-4(3H)-ones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as zeolite-nano gold, has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4aH-1,7-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using zinc in acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Zinc in acetic acid is a typical reducing agent.
Substitution: Phosphorus oxychloride (POCl3) is used for halogenation, followed by substitution with various nucleophiles.
Major Products
The major products formed from these reactions include 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine and its derivatives, which can be further modified to introduce different functional groups .
Scientific Research Applications
4aH-1,7-naphthyridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound is used as a ligand in coordination chemistry and as an analytical reagent.
Mechanism of Action
The mechanism of action of 4aH-1,7-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of neurokinin receptors, which are involved in various physiological processes such as pain perception and inflammation . Additionally, the compound inhibits HIV integrase, an enzyme crucial for the replication of the HIV virus .
Comparison with Similar Compounds
4aH-1,7-naphthyridin-4-one can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,6-Naphthyridine: Exhibits anticancer and anti-inflammatory activities.
Benzo[c][1,7]naphthyridine: Similar in structure but with different biological activities and reactivity.
The uniqueness of this compound lies in its specific biological activities and its potential as a versatile building block for the synthesis of various functionalized derivatives.
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4aH-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-6H |
InChI Key |
ASHFMEKNHUWQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC=CC(=O)C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]-1-methylethenyl]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B12352403.png)


![beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)](/img/structure/B12352421.png)
![Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12352431.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)
![(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12352444.png)
![Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane](/img/structure/B12352456.png)




![N-[(2S,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B12352478.png)
